molecular formula C24H24ClN3O4S B11636056 Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11636056
M. Wt: 486.0 g/mol
InChI Key: OVDQHSWHJXLJHR-UHFFFAOYSA-N
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Description

BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a dihydropyridine ring, a furan ring, and a chlorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine group.

    Formation of the Sulfanyl Acetate Group: This can be achieved through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has potential applications as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar applications.

    Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.

Uniqueness

BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of a dihydropyridine ring, a furan ring, and a chlorophenyl group

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

butyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C24H24ClN3O4S/c1-3-4-11-32-20(29)14-33-24-18(13-26)22(19-6-5-12-31-19)21(15(2)27-24)23(30)28-17-9-7-16(25)8-10-17/h5-10,12,22,27H,3-4,11,14H2,1-2H3,(H,28,30)

InChI Key

OVDQHSWHJXLJHR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3)C#N

Origin of Product

United States

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